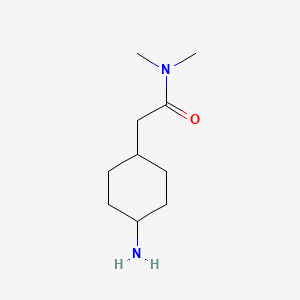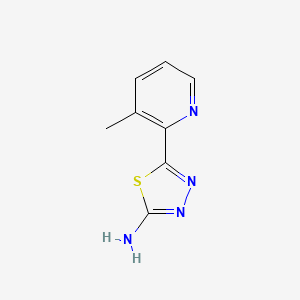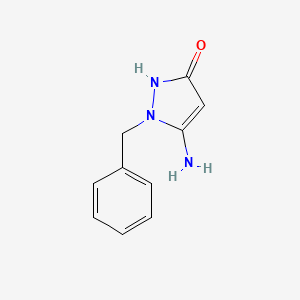
5-Amino-1-benzyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-benzyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains a pyrazole ring. Compounds with pyrazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazole compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions could produce various alkyl or aryl-substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with pyrazole rings have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzyl-1H-pyrazol-3(2H)-one would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-phenyl-1H-pyrazol-3(2H)-one
- 5-Amino-1-methyl-1H-pyrazol-3(2H)-one
- 5-Amino-1-ethyl-1H-pyrazol-3(2H)-one
Uniqueness
5-Amino-1-benzyl-1H-pyrazol-3(2H)-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-amino-2-benzyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O/c11-9-6-10(14)12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,14) |
InChI Key |
SLCCUHHBFAKKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
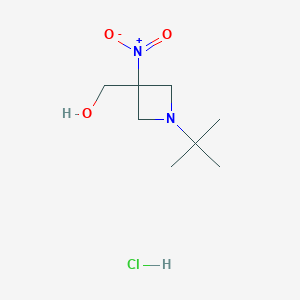
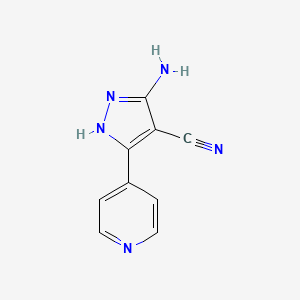


![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
